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alpha-Damascone

Cat. No.: B1235874
CAS No.: 24720-09-0
M. Wt: 192.3 g/mol
InChI Key: CRIGTVCBMUKRSL-FNORWQNLSA-N
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Description

Overview of Alpha-Damascone as a Norisoprenoid Compound

This compound, with the chemical formula C₁₃H₂₀O, belongs to the family of norisoprenoids. vedaoils.comfoodb.ca Norisoprenoids are a class of chemical compounds that are often significant contributors to the aroma of flowers and fruits and are also found in various wines. ucdavis.eduresearchgate.net These compounds are derived from the enzymatic oxidative cleavage of carotenoids. researchgate.net

Structurally, this compound is classified as an enone, which is a type of unsaturated ketone. chemicalbull.comfoodb.ca Its formal IUPAC name is (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one. nih.gov The molecule consists of a trimethylated cyclohexene (B86901) ring attached to a butenone side chain. ontosight.ai This specific arrangement of atoms is responsible for its characteristic scent. chemicalbull.comontosight.ai

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₂₀O
Molar Mass192.30 g/mol
AppearanceColorless to pale yellow oily liquid
Odor ProfileFruity, floral, rosy with notes of apple, plum, and blackcurrant

Data sourced from multiple chemical and fragrance industry databases.

Historical Context of Discovery and Synthesis

The discovery of rose ketones, the family to which this compound belongs, dates back to 1965 when chemists P. Ruzicka and Dr. Demole analyzed Damask Rose Absolute. scentree.co This discovery was a significant milestone, paving the way for the synthesis of a major category of molecules used in the perfume industry. scentree.cofirmenich.com While this compound is found in nature in trace amounts in sources like black tea and tobacco, the quantities are too low to meet commercial demand. bibliotekanauki.pl Consequently, the vast majority of this compound used today is produced synthetically. google.comgoogle.com

Early synthetic routes to this compound were fraught with challenges. One of the first successful syntheses was reported by Ohloff in the early 1970s, starting from the readily available and inexpensive α-ionone. bibliotekanauki.plgoogle.com This three-step process utilized a Wharton rearrangement, but it suffered from poor yields due to the formation of numerous cyclization byproducts. bibliotekanauki.plgoogle.com

Another early method described in a German patent involved the cyclization of citral (B94496) to α-cyclocitral, which was then reacted with 1-propenylmagnesiumbromide. google.comgoogleapis.com The resulting alcohol was then oxidized to this compound using chromium trioxide or manganese dioxide. google.comgoogleapis.com A different route starting from citral involved reaction with allylmagnesium bromide, followed by oxidation and isomerization to form a pseudo damascone (B1235705), which was then cyclized to this compound. google.comgoogleapis.com These early methods often involved harsh reaction conditions, expensive reagents, and resulted in low yields. bibliotekanauki.pl For instance, the oxidation of allylic alcohol intermediates with strong oxidants like chromium trioxide often led to low yields due to the formation of side products. googleapis.com Another reported route involving the transformation of an oxime to an isoxazole (B147169) derivative was costly due to the large amounts of iodine reagents required and presented issues with decolorization. bibliotekanauki.pl

Over the decades, significant research has been dedicated to developing more efficient and industrially viable synthetic methods for this compound. googleapis.comnih.gov Modern approaches often still utilize readily available starting materials like citral or α-ionone but employ more refined chemical strategies. bibliotekanauki.plgoogle.comgoogle.com

Recent advancements have focused on overcoming the limitations of earlier methods. For example, a newer four-step route starting from α-ionone involves oximation, epoxidation, dehydration, and reduction, achieving a total yield of 54.9% with a high chemical purity of 97%. bibliotekanauki.plresearchgate.net This method is also more environmentally friendly, using solvents like water, cyclohexane, and ethanol (B145695) that can be recycled. bibliotekanauki.plresearchgate.net

Other modern strategies include the iron-catalyzed aerobic oxidation of allylic alcohols, which offers a milder alternative to the use of strong, often toxic, oxidizing agents. google.comgoogleapis.com Furthermore, enantioselective synthesis has become a key area of research, aiming to produce specific stereoisomers of this compound. nih.govnih.gov One such protocol involves a Barbier reaction for the addition of allyl magnesium chloride to 'cyclogeranoketene', followed by enantioselective protonation, yielding (S)-alpha-damascone with a high yield and enantiomeric excess. nih.gov These evolved methodologies represent a significant step forward in making the production of this compound more efficient, cost-effective, and sustainable. bibliotekanauki.plgoogleapis.comresearchgate.net

Early Syntheses and Challenges

Significance in Aroma Chemistry and Sensory Science

This compound is a powerhouse in the world of aroma chemistry, prized for its potent and complex scent profile. scimplify.com It is a member of the rose ketone family and is characterized by a multifaceted aroma that is simultaneously fruity, floral, and rosy, with distinct notes of apple, plum, and blackcurrant, often with woody or minty undertones. scimplify.compellwall.comindiamart.com Its high diffusiveness means that even in trace amounts, it can significantly impact a fragrance composition. firmenich.comperfumersworld.com

The unique olfactory characteristics of this compound allow it to add depth, richness, and elegance to a wide variety of scent compositions. scimplify.comlaxmideewanfragrances.com It is a key component in creating realistic rose fragrances and is widely used in fruity-floral, spicy-woody, and even aldehydic, herbal, and citrus accords. scimplify.compellwall.com Its ability to enhance fruity top notes and enrich floral blends makes it a versatile tool for perfumers. scimplify.com For instance, it is known to blend well with white florals, aldehydes, and musk bases. scimplify.com The complexity of its scent is further highlighted by its description as having a "clean-watery fresh smell" and evoking a sense of "ocean shore foamy waves". perfumersworld.com

Interactive Data Table: Olfactive Description of this compound

Aroma FamilyDescriptors
Primary Fruity, Floral, Rose
Secondary Apple, Plum, Blackcurrant, Mint, Woody
Nuances Spicy, Green, Camphoraceous, Metallic

Data compiled from perfumery and chemical supplier descriptions. firmenich.comscimplify.compellwall.comindiamart.comiff.com

The commercial importance of this compound is substantial, with widespread use in both the flavor and fragrance sectors. chemicalbull.comontosight.ai In the fragrance industry, it is a staple ingredient in fine perfumes, colognes, deodorants, cosmetics, soaps, and candles. bibliotekanauki.plscimplify.comlaxmideewanfragrances.comshivaexportsindia.com Its long-lasting nature provides depth and longevity to fragrance formulations. vedaoils.com Due to its potency, it is typically used in small concentrations, often ranging from 0.01% to 0.2% in a fragrance formula. pellwall.com

In the flavor industry, this compound is used in trace amounts to enhance a variety of flavor profiles, particularly those of berries, plum, apple, and tea. scimplify.com It is also utilized to add complexity and juiciness to flavors such as peach, grape, and even tomato. perfumerflavorist.com The versatility and effectiveness of this compound in creating and enhancing complex aromas have solidified its position as a valuable and widely used compound in these industries. ontosight.aibibliotekanauki.plscimplify.com

Contribution to Complex Aroma Profiles

Naturally Occurring this compound in Biological Matrices

This compound has been identified as a volatile constituent in a range of plant materials, where it plays a role in their characteristic aromas. mdpi.comives-openscience.euperfumeextract.co.uk

Tea (Camellia sinensis)

Tobacco (Nicotiana tabacum)

Damascones are acknowledged as important flavor constituents in tobacco. ives-openscience.euperfumeextract.co.ukcoresta.org Research has identified and quantified related compounds, such as β-damascone and β-damascenone, as key aroma substances in different types of tobacco, including Burley and Turkish varieties. mdpi.comresearchgate.netgoogle.com While the broader family of damascones contributes significantly to the tobacco aroma profile, specific quantitative data for this compound is less frequently reported in comparison to its isomers. coresta.orggoogle.com

Rose (Rosa damascena)

Biological MatrixCompoundReported Concentration (%)Source
Organic Rose Essential Oil (Rosa damascena)This compound< 0.03 nhrorganicoils.com

The process of fermentation can lead to the formation or increase in the concentration of various aroma compounds, including this compound. researchgate.netacs.org

Wine (Vitis vinifera)

In enology, this compound is a C13-norisoprenoid of significant interest. mdpi.com These compounds are notable for their very low perception thresholds, meaning they can have a substantial impact on the wine's aroma even at low concentrations. mdpi.com The concentration of this compound in wine is influenced by the grapevine variety. mdpi.com A study of Spanish minority grape varieties found that C13-norisoprenoid levels were generally higher in red varieties than in white ones. mdpi.com The highest concentrations of this compound were found in the 'Trobat' variety, while some white varieties like 'Hebén–M' also showed a notable contribution of damascones to their chemical profile. mdpi.com

Wine TypeVarietyCompoundMean Concentration (μg/L)Source
WhiteHebén–MThis compoundHighest Average Contribution mdpi.com
WhiteCastellana Blanca–MThis compoundLowest Average Contribution mdpi.com
RedTrobatThis compoundHighest Concentration mdpi.com
RedTortozona Tinta–AThis compoundHigh Concentration mdpi.com
RedCenicientaThis compoundLowest Concentration mdpi.com
RedRiera 2This compoundLowest Concentration mdpi.com
*Specific μg/L values for highest/lowest average contribution in white varieties were not detailed in the abstract but were noted as the extremes among the studied varieties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B1235874 alpha-Damascone CAS No. 24720-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIGTVCBMUKRSL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051912
Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name trans-alpha-Damascone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol)
Record name alpha-Damascone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name trans-alpha-Damascone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938, 0.937-0.943
Record name alpha-Damascone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name trans-alpha-Damascone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

24720-09-0, 43052-87-5, 23726-94-5
Record name (±)-α-Damascone
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Record name alpha-Damascone, (E)-
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name .ALPHA.-DAMASCONE, (E)-
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Advanced Synthetic Methodologies for Alpha Damascone

Chemical Synthesis Routes

The preparation of alpha-Damascone has evolved significantly from early methods, with modern chemistry offering several sophisticated pathways starting from readily available precursors. These routes are designed to be efficient, and in some cases, to selectively target specific stereoisomers, which can have distinct olfactory properties.

Alpha-ionone (B122830), an inexpensive and structurally related terpene, serves as a common and logical starting material for the synthesis of this compound. Various multi-step sequences have been devised to accomplish this transformation.

The synthesis begins with the oximization of alpha-ionone. bibliotekanauki.pl Alpha-ionone is reacted with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in an ethanol-water solvent system to produce alpha-ionone oxime in near-quantitative yield. bibliotekanauki.pl

The second step is the epoxidation of the alpha-ionone oxime. The oxime is treated with hydrogen peroxide in the presence of a lithium hydroxide (B78521) base and a phase-transfer catalyst to yield alpha-ionone oxime epoxide. bibliotekanauki.pl

This is followed by an acid-catalyzed dehydration of the epoxide. The alpha-ionone oxime epoxide is treated with concentrated hydrochloric acid in cyclohexane, leading to the formation of an alpha-ionone isoxazole (B147169) derivative. cnr.it

The final step is the reduction of the isoxazole derivative. The intermediate is reduced using sodium metal in ethanol (B145695), which cleaves the isoxazole ring and yields the final product, this compound, after purification. bibliotekanauki.pl

Table 1: Four-Step Synthesis of this compound from alpha-Ionone

StepReactionKey ReagentsProductYield (%)Purity (%)
1OximizationHydroxylamine hydrochloride, Sodium acetatealpha-Ionone oxime99.698
2EpoxidationHydrogen peroxide, Lithium hydroxidealpha-Ionone oxime epoxide96.197
3DehydrationConcentrated hydrochloric acidalpha-Ionone isoxazole derivative78.596
4ReductionSodium, EthanolThis compound72.497

Data sourced from Hu, J. et al. (2019). bibliotekanauki.pl

One of the earliest synthetic routes to this compound, developed by Ohloff in the 1970s, utilized the Wharton rearrangement. bibliotekanauki.plgoogle.com This reaction transforms an α,β-epoxy ketone into an allylic alcohol using hydrazine (B178648). In this synthesis, alpha-ionone is first epoxidized to form an epoxy ketone. researchgate.net Treatment of this epoxide with hydrazine was intended to yield an allylic alcohol that could be oxidized to this compound. researchgate.net

However, this approach was found to be inefficient, suffering from poor yields and the formation of significant amounts of cyclization byproducts. bibliotekanauki.plcnr.it Mechanistic studies suggest that the reaction proceeds through a vinyl diazene (B1210634) intermediate, which loses nitrogen to form a vinyl anion. researchgate.net In the protic solvent media typically used, this reactive anion is prone to undergoing undesired side reactions, including intramolecular cyclization, which competes with the desired protonation to form the acyclic allylic alcohols required for this compound. researchgate.net

Base-mediated reactions provide another strategic pathway to this compound. Researchers Serra and Fuganti developed a method involving the base-mediated elimination of 7-oxy-dihydroionol acetate. bibliotekanauki.plresearchgate.net This approach relies on the synthesis of a diol intermediate from alpha-ionone, which is then elaborated to the target molecule. google.com The key steps involve the regio- and diastereoselective epoxidation of the conjugated double bond in alpha-ionone, followed by the reductive opening of the resulting oxirane ring to introduce a hydroxyl group. researchgate.net After acetylation, a base is used to induce an elimination reaction that forms the characteristic double bond of this compound.

Another strategy involves the base-mediated transposition of an epoxy-α-ionone intermediate. mdpi.comsemanticscholar.org This method also starts with the epoxidation of alpha-ionone. The resulting epoxy ketone can then be rearranged under basic conditions to form allylic alcohols, which are precursors to this compound.

The two enantiomers of this compound, (R)-(+)- and (S)-(-)-alpha-Damascone, possess different odor profiles, making their selective synthesis a significant goal. Enantioselective methods, particularly those involving asymmetric protonation, have been developed to access these specific stereoisomers.

Enantioselective protonation is a powerful technique for creating stereocenters. In the context of this compound synthesis, this strategy typically involves the generation of a prochiral enolate, which is then protonated by a chiral proton source to yield an enantioenriched ketone. mdpi.com

One prominent approach involves the protonation of enolates using chiral ephedrine (B3423809) derivatives as the proton source. semanticscholar.org This method can produce β,γ-unsaturated ketones that are subsequently isomerized with a mild base, such as alumina, to afford (S)-α-Damascone in high enantiomeric purity. semanticscholar.org Fehr and coworkers demonstrated a highly effective version of this strategy by reacting a magnesium enolate with a chiral amine hydrochloride. mdpi.com This approach has proven to be industrially feasible. mdpi.com

Another advanced method involves the direct enantioselective ketonization of an isolated enol. This process is believed to occur via higher-order mixed aggregates between the enol and a chiral ligand, which facilitates the stereoselective delivery of a proton to form the final ketone, (S)-α-damascone. mdpi.commdpi.com

Table 2: Overview of Chiral Protonation Strategies for (S)-alpha-Damascone

Enolate SourceProtonation SystemKey OutcomeReference
Lithium EnolateCatalytic chiral dipeptide (e.g., from L-phenylalanine) with an achiral proton source (e.g., BHT).Generation of enantioenriched ketones. mdpi.com
Enolate of β,γ-unsaturated ketoneEphedrine derivatives as chiral proton source.Formation of (S)-α-Damascone after isomerization. semanticscholar.org
Magnesium EnolateChiral amine hydrochloride.Industrially feasible route to (S)-α-Damascone. mdpi.com
Isolated EnolCatalytic chiral amine (e.g., (-)-cinchonidine).Enantioselective ketonization via proposed aggregate complex. mdpi.com

Enantioselective Synthesis of this compound Enantiomers

Sigmatropic Rearrangement Reactions for Chirality Transfer

The synthesis of specific enantiomers of this compound, which can have distinct olfactory properties, often employs advanced organic reactions that control stereochemistry. Sigmatropic rearrangements are a powerful tool in this context, allowing for the transfer of a chiral center from a precursor to the final product. researchgate.netsci-hub.seacs.org A notable example is the synthesis of enantiomerically pure (S)-alpha-Damascone from (R)-2,4,4-trimethyl-2-cyclohexen-1-ol. researchgate.netresearchgate.netresearchgate.net In this process, two different sigmatropic rearrangement reactions are utilized to effectively transfer the chirality from the C-1 position of the starting alcohol to the C-3 position of the damascone (B1235705) structure. researchgate.netresearchgate.netresearchgate.net This method of chirality transfer is crucial for producing optically active this compound with high enantiomeric purity. nih.gov

Enzymatic Asymmetric Hydrolysis and Chemical Asymmetric Reduction of Precursors

The success of chiral syntheses, such as those using sigmatropic rearrangements, depends on the availability of optically pure starting materials. The key precursor, (R)-2,4,4-trimethyl-2-cyclohexen-1-ol, can be prepared using stereoselective methods. researchgate.netresearchgate.netresearchgate.net These methods fall into two main categories:

Enzymatic Asymmetric Hydrolysis : This biocatalytic approach uses enzymes, such as lipases, to selectively hydrolyze an ester group from a racemic mixture of a precursor. researchgate.netcnr.it This kinetic resolution process yields the desired chiral alcohol and the unreacted ester of the opposite configuration, which can then be separated. researchgate.netresearchgate.netresearchgate.net

Chemical Asymmetric Reduction : This method involves the reduction of a prochiral ketone precursor using chiral chemical reagents. researchgate.netresearchgate.netresearchgate.net These reagents deliver a hydride to one face of the carbonyl group preferentially, leading to the formation of the desired chiral alcohol with high enantiomeric excess.

These strategies are fundamental in creating the chiral building blocks necessary for the enantioselective synthesis of (S)-alpha-damascone. researchgate.netresearchgate.netresearchgate.netnih.gov

Synthesis of Deuterated this compound for Analytical Applications

For analytical purposes, particularly in flavor and fragrance research, it is often necessary to quantify the exact amount of a compound in a complex mixture like wine or a food product. The stable isotope dilution assay (SIDA) is a highly precise analytical method for this purpose, and it requires isotopically labeled internal standards. researchgate.net To this end, deuterated analogues of damascones, such as d6-β-damascone, have been synthesized. researchgate.net The synthesis of d6-β-damascenone, d6-β-damascone, and d6-safranal has been achieved starting from the readily available deuterated material d6-acetone. researchgate.net These labeled compounds are used to establish robust analytical procedures for quantifying their natural, non-deuterated counterparts via methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Development of Novel and Industrially Viable Protocols

The high demand for this compound in the fragrance and food industries necessitates the development of efficient, cost-effective, and scalable synthetic processes. bibliotekanauki.plgoogleapis.comgoogle.com While classic methods exist, many suffer from harsh reaction conditions, low yields, or the use of expensive and hazardous reagents. bibliotekanauki.pl Consequently, research has focused on creating novel synthetic routes that are more suitable for industrial application. researchgate.netchemicalbull.com A key starting material for many of these syntheses is α-ionone, which is inexpensive and readily available. researchgate.netbibliotekanauki.pl

Green Chemistry Approaches and Solvent Recycling

In line with modern chemical manufacturing principles, green chemistry approaches are being integrated into the synthesis of this compound to minimize environmental impact. silicycle.com This involves reducing waste, using less hazardous solvents, and improving energy efficiency. silicycle.com

A recently developed four-step synthesis of this compound from α-ionone exemplifies this trend. researchgate.netbibliotekanauki.pl The process involves oximation, epoxidation, dehydration, and reduction. bibliotekanauki.pl A significant advantage of this route is its use of only water, cyclohexane, and ethanol as solvents, all of which can be recycled. researchgate.netbibliotekanauki.pl This approach not only reduces waste but also lowers production costs. researchgate.net The principles of green chemistry advocate for minimizing waste through reduction, reuse, and recycling, and this synthesis aligns with those goals. silicycle.com Firmenich, a major industry player, has reportedly reduced solvent waste in its damascone production by 40% since 2020 through proprietary green chemistry processes. pmarketresearch.com

Efficiency and Yield Optimization in Industrial Preparation
Research Findings on this compound Synthesis Efficiency
Starting MaterialKey Process StepsOverall YieldFinal Purity (GC)Solvents UsedRecyclabilityReference
α-IononeOximation, Epoxidation, Dehydration, Reduction54.9%97%Water, Cyclohexane, EthanolAll solvents recyclable bibliotekanauki.pl
Crude Product from Isoxazole routeDistillation72.4% (for final step)97%Not specified for this stepNot specified researchgate.net

Biotechnological Synthesis and Biotransformation

Biotechnological methods, using whole microbial cells or isolated enzymes, offer an alternative and often highly selective route for producing this compound and its derivatives. mdpi.com These biotransformation processes can introduce functional groups at specific positions on the molecule under mild conditions. acs.orgcsic.es

The fungus Botrytis cinerea has been shown to bioconvert this compound in grape must. nih.gov This transformation yields a variety of products, including 3-oxo-α-damascone, cis- and trans-3-hydroxy-α-damascone, and γ-damascenone. nih.gov Other fungi, such as Mortierella isabellina and Xanthophyllomyces dendrorhous, can also oxidize the damascone framework. researchgate.net

More recently, the use of isolated unspecific peroxygenases (UPOs) from fungi has been explored for the oxyfunctionalization of damascones. acs.orgcsic.es These enzymes can transform this compound with high efficiency. For example, UPOs from Marasmius rotula and Dematiochaeta cypri can achieve 88-100% conversion of the substrate within 30 minutes. acs.org The reactions yield a range of oxygenated products, including hydroxy and oxo derivatives, which are valuable in the flavor and fragrance industry. csic.es

Biotransformation Products of this compound
BiocatalystSubstrateKey ProductsReference
Botrytis cinerea (fungus)This compound3-oxo-α-damascone, cis-3-hydroxy-α-damascone, trans-3-hydroxy-α-damascone, γ-damascenone nih.gov
Unspecific Peroxygenases (UPOs) (isolated enzymes)This compoundVarious hydroxy and oxo derivatives acs.orgcsic.es
Mortierella isabellina, Xanthophyllomyces dendrorhousThis compoundEpoxy-α-damascone (minor product) researchgate.net

Enzymatic Biocatalysis for this compound Production

The use of isolated enzymes for the production of this compound derivatives primarily involves selective oxygenation reactions. Unspecific peroxygenases (UPOs, EC 1.11.2.1), a unique class of fungal heme-thiolate enzymes, have demonstrated significant potential in catalyzing the oxyfunctionalization of apocarotenoids, including this compound. acs.orgcsic.escsic.es These enzymatic reactions can yield a variety of oxygenated products such as hydroxy, oxo, and epoxy derivatives, which are valuable compounds for the flavor, fragrance, and pharmaceutical industries. acs.orgnih.govacs.org

In vitro enzymatic conversions using UPOs offer advantages over microbial biotransformations, such as shorter reaction times and potentially higher conversion rates, as issues like substrate toxicity to the microorganism are circumvented. acs.orgcsic.es Studies have tested a range of fungal UPOs for their ability to oxygenate this compound, using hydrogen peroxide (H₂O₂) as the oxidant. acs.org

Research involving several UPOs, such as those from Agrocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and recombinant UPOs from Coprinopsis cinerea (rCciUPO) and Hypoxylon sp. (rHinUPO), has shown varying degrees of reactivity and regioselectivity. acs.org All tested UPOs were capable of transforming this compound, with some achieving complete conversion in as little as five minutes. csic.escsic.es The primary products are typically hydroxylated derivatives. A noteworthy finding is the ability of some UPOs, particularly AaeUPO, to oxygenate the terminal position (C-10) of the side chain, a previously unreported reaction type for this class of enzymes. acs.orgnih.govacs.org Oxygenation also occurs at the allylic C-3 position in the ring. acs.org

The table below summarizes the performance of various fungal peroxygenases in the biotransformation of this compound.

Table 1: Enzymatic Oxygenation of this compound by Fungal Peroxygenases

Enzyme Conversion (%) Major Products
AaeUPO >99 10-hydroxy-α-damascone, 3-hydroxy-α-damascone
MroUPO >99 3-hydroxy-α-damascone
CglUPO 88 3-hydroxy-α-damascone
rCciUPO 11 3-hydroxy-α-damascone
rHinUPO >99 3-hydroxy-α-damascone, 3-oxo-α-damascone

Data sourced from studies on the selective oxygenation of damascones by fungal peroxygenases. acs.orgcsic.es

Fungi-Mediated Biotransformation of Apocarotenoids to this compound Derivatives

Whole-cell biotransformation using fungal species represents another significant biological approach for modifying apocarotenoids. mdpi.comnih.gov This method leverages the natural metabolic machinery of fungi to perform complex chemical transformations. mdpi.com Studies involving the screening of numerous fungal strains have demonstrated their ability to convert this compound into various derivatives. mdpi.comnih.gov These biotransformation processes are valuable as they are considered "natural methods" of synthesis, allowing the resulting flavor and fragrance compounds to be marketed as natural products. mdpi.comnih.gov

The biotransformation of this compound by fungi, however, can present different outcomes compared to its isomer, alpha-ionone, highlighting the substrate specificity of fungal enzyme systems. mdpi.com Unlike some reactions with ionones, none of the eleven fungal strains tested in one major study were able to reduce the carbonyl group within the this compound structure. researchgate.net

The predominant reactions observed in the fungi-mediated biotransformation of this compound are oxidative transformations. mdpi.comnih.govnih.gov These oxidations are primarily focused on the allylic methylene (B1212753) functional groups of the molecule. mdpi.comresearchgate.net This specificity leads to the formation of hydroxylated derivatives as the main products. mdpi.com The biotransformations are typically conducted under aerobic conditions over several days, allowing the fungal enzymes to act on the substrate. mdpi.com

Fungal biotransformation of this compound yields a range of oxidized products. mdpi.comnih.gov The primary derivatives formed are hydroxylated compounds, resulting from the oxidation of allylic positions. mdpi.comresearchgate.net Specifically, derivatives such as 3-hydroxy-α-damascone are common products. researchgate.net

In addition to hydroxylation, the formation of epoxy derivatives has also been observed, although often as minor products. For instance, both Mortierella isabellina and Xanthophyllomyces dendrorhous have been shown to oxidize the 4,5-double bond of this compound to produce a small amount of epoxy-α-damascone. mdpi.comresearchgate.net The formation of keto-derivatives is also a possible outcome of these oxidative processes. mdpi.comnih.gov

The table below details the products obtained from the biotransformation of this compound by selected fungal species.

Table 2: Fungi-Mediated Biotransformation Products of this compound

Fungal Species Product(s) Transformation Type
Mortierella isabellina 3-hydroxy-α-damascone, epoxy-α-damascone Oxidation, Epoxidation
Xanthophyllomyces dendrorhous 3-hydroxy-α-damascone, epoxy-α-damascone Oxidation, Epoxidation

Data sourced from studies on the biotransformation of apocarotenoids by fungal species. mdpi.comresearchgate.net

Oxidative Transformations by Fungal Species

Metabolically Engineered Microorganisms for Biosynthesis

Metabolic engineering and synthetic biology offer a powerful platform for the de novo biosynthesis of apocarotenoids like this compound from simple carbon sources such as glucose. mdpi.comgoogle.com This approach involves designing and constructing complex biosynthetic pathways in microbial hosts, typically bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae. mdpi.comnih.gov

The general strategy involves introducing the necessary genes to produce a carotenoid precursor, followed by a specific cleavage step to yield the desired C13 apocarotenoid. google.com The biosynthesis begins with precursor molecules like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are channeled into the carotenoid synthesis pathway to produce tetraterpenes like lycopene (B16060) or ε-carotene. google.com

A crucial step is the enzymatic cleavage of the carotenoid backbone by Carotenoid Cleavage Dioxygenases (CCDs). google.com The choice of carotenoid precursor and the specific CCD enzyme determines the final product. For this compound, the pathway would need to generate a suitable carotenoid precursor, such as ε-carotene, which can then be cleaved by a specific CCD to form the characteristic this compound structure. google.com

While high-yield production of this compound itself via this method is still an emerging area, significant success has been achieved for the closely related isomer, α-ionone. Researchers have developed "plug-n-play" modular metabolic systems in E. coli that integrate enzyme engineering with pathway optimization. nih.gov These engineered strains, expressing optimized CCD enzymes, have achieved α-ionone titers as high as 480-700 mg/L in fed-batch fermentations. mdpi.comnih.gov These achievements serve as a strong proof-of-concept, demonstrating the viability of using metabolically engineered microbes for the large-scale, sustainable production of specific apocarotenoids, with the potential to be adapted for this compound biosynthesis. nih.gov

Advanced Analytical Methodologies for Alpha Damascone Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of alpha-damascone from complex mixtures. Various chromatographic methods are employed to address specific analytical challenges.

Gas Chromatography (GC) for Purity and Yield Determination

Gas chromatography (GC) is a fundamental technique for assessing the chemical purity and determining the yield of this compound in synthesis and commercial production. bibliotekanauki.plresearchgate.net The method's effectiveness lies in its ability to separate volatile compounds based on their boiling points and interactions with a stationary phase. In a typical GC analysis, a sample containing this compound is vaporized and carried by an inert gas through a column. The time it takes for the compound to travel through the column, known as the retention time, is characteristic of the molecule and allows for its identification and quantification.

The purity of this compound is often required to be 99% or higher for its use as a flavor and fragrance ingredient. shivaexportsindia.com In synthetic preparations, GC is used to monitor the progress of reactions and to determine the final purity of the product. For instance, a synthesis of this compound from alpha-ionone (B122830) reported a final chemical purity of 97% as determined by GC. bibliotekanauki.plresearchgate.net Similarly, the purity of intermediates in the synthesis, such as α-ionone oxime and α-ionone isoxazole (B147169), can be assessed, showing purities of 98% and 92% respectively. bibliotekanauki.pl Commercial analytical standards for this compound typically specify a purity of ≥95.0% (GC). sigmaaldrich.comsigmaaldrich.com

The following table summarizes the reported purity and yield of this compound and its intermediates determined by GC in a synthetic route from alpha-ionone.

CompoundPurity (by GC)Yield
This compound97%72.4%
α-Ionone oxime98%99.6%
α-Ionone oxime epoxide97%96.1%
α-Ionone isoxazole92%79.5%

Table 1: Purity and Yield Data from a Synthetic Route to this compound bibliotekanauki.pl

Multidimensional Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS) for Trace Analysis

For the detection of this compound at trace levels, particularly in complex matrices like food and consumer products, multidimensional gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool. nih.govnih.gov This technique enhances the separation power of a single GC column by using two or more columns with different stationary phases. This "heart-cut" multidimensional GC approach allows for the selective transfer of a small fraction of the effluent from the first column to a second column for further separation, effectively isolating trace analytes from interfering matrix components. nih.gov

GC-MS/MS provides a high degree of sensitivity and selectivity, making it ideal for analyzing contaminants and residues in food. nih.gov In the context of fragrance allergens, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a quadrupole mass spectrometer (QMS) is a strategic choice for routine laboratory control due to its rapidity and reliability. srainstruments.com This method has been used to quantify 54 fragrance allergens, including this compound, in raw fragrance materials. srainstruments.com The use of headspace solid-phase microextraction (HS-SPME) as a sample preparation technique further enhances the sensitivity for detecting volatile compounds like this compound in various matrices, including wine and fresh tea leaves. nih.govmdpi.com

Enantioselective Gas Chromatography for Chiral Analysis

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers, (R)- and (S)-alpha-damascone. These enantiomers can have different sensory properties and biological activities. Enantioselective gas chromatography is the primary technique used to separate and quantify these enantiomers. This method utilizes a chiral stationary phase (CSP) within the GC column that interacts differently with each enantiomer, leading to their separation.

The determination of the enantiomeric distribution of this compound is crucial for authenticity control of natural products. For example, the absolute configuration of this compound extracted from black tea has been determined using enantioselective capillary gas chromatography. acs.org Similarly, this technique has been applied to determine the enantiomeric ratio of alpha-ionone, a related compound, in wine to detect potential adulteration. nih.gov The separation is often achieved using derivatized cyclodextrins as chiral selectors in the GC column. nih.gov

High-Performance Liquid Chromatography (HPLC) for Biotransformation Studies

High-performance liquid chromatography (HPLC) is a valuable tool for studying the biotransformation of this compound. nih.gov Biotransformation refers to the chemical modification of a compound by a living organism or an enzyme. In the case of this compound, fungi and their enzymes, such as cytochrome P450 monooxygenases, can hydroxylate or otherwise modify the molecule, leading to new compounds with potentially different properties. nih.govresearchgate.netacs.org

HPLC is well-suited for analyzing the complex mixtures that often result from biotransformation reactions. nih.gov It separates compounds based on their affinity for a stationary phase and a liquid mobile phase. HPLC chromatograms can reveal the formation of various products, and the technique can be used to isolate these products for further characterization. For instance, HPLC analysis has been used to show that the biotransformation of this compound by different cytochrome P450 enzymes can lead to the formation of a variety of oxidized products. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the precise structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed in the characterization of this compound. bibliotekanauki.plresearchgate.net

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule and their connectivity. The chemical shifts (δ) of the protons in the ¹H NMR spectrum of this compound are characteristic of its structure. For example, specific signals can be assigned to the vinyl protons, the protons adjacent to the carbonyl group, and the various methyl groups. bibliotekanauki.pl

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon atom (e.g., carbonyl, olefinic, aliphatic). bibliotekanauki.plresearchgate.net Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further help in distinguishing between CH, CH₂, and CH₃ groups. jaypeedigital.comredalyc.org Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete and unambiguous structural elucidation of this compound and its transformation products. jaypeedigital.comresearchgate.net

The following table presents the ¹H and ¹³C NMR spectral data for this compound as reported in the literature.

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (125 MHz, CDCl₃) δ (ppm)
6.85 (m, 1H)201.6
6.30 (d, J = 15.4 Hz, 1H)141.6
5.59 (m, 1H)131.6
2.88 (s, 1H)129.9
2.07 (dt, J = 20.3, 15.3 Hz, 2H)122.9
1.87 (t, J = 11.4 Hz, 3H)60.7
1.68 (m, 1H)31.8
1.54 (m, 3H)30.7
1.14 (dt, J = 19.8, 10.0 Hz, 1H)27.4
0.93 (s, 3H)27.3
0.84 (s, 3H)22.6
22.0
17.5

Table 2: ¹H and ¹³C NMR Data for this compound bibliotekanauki.pl

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of volatile compounds like this compound. univ-lyon1.fr The empirical formula of this compound is C₁₃H₂₀O, corresponding to a molecular weight of approximately 192.30 g/mol .

When coupled with gas chromatography (GC-MS), mass spectrometry allows for the separation of this compound from other volatile components in a sample before its introduction into the mass spectrometer for ionization and fragmentation. sigmaaldrich.com The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak ([M]⁺) and various fragment ions. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 192. bibliotekanauki.pl

Electrospray ionization (ESI), a soft ionization technique, is particularly useful for obtaining the molecular weight of the parent ion with minimal fragmentation. uvic.ca In the analysis of this compound, ESI-MS can confirm the molecular ion at m/z 192. bibliotekanauki.pl However, inducing fragmentation through techniques like collision-induced dissociation (CID) within the mass spectrometer is crucial for detailed structural analysis. uvic.ca The fragmentation pattern provides valuable information about the molecule's structure. For instance, the fragmentation of ionones, which are structurally related to damascones, often involves characteristic cleavages that help in their identification. researchgate.net

While mass spectrometry is powerful, it can be challenging to distinguish between isomers, such as the cis and trans forms of this compound, based on their mass spectra alone, as their fragmentation patterns can be very similar. univ-lyon1.fr The matching percentage between the mass spectra of cis- and trans-alpha-damascone can be as high as 95-99%, making definitive identification difficult with this technique alone. univ-lyon1.fr

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₀O
Molecular Weight192.30 g/mol
Molecular Ion Peak (m/z)192 bibliotekanauki.pl

Advanced Analytical Protocols for Complex Matrices

The analysis of this compound in complex matrices, such as consumer products, food, and beverages, requires sophisticated protocols to isolate and concentrate the analyte before instrumental analysis. scientificlabs.co.ukmdpi.com

Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction - HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique widely used for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. scielo.br

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, temperature, and sample matrix properties. scielo.brresearchgate.net For the analysis of fragrance allergens, including damascones, a common fiber coating is polydimethylsiloxane/divinylbenzene (PDMS/DVB). uliege.be After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and introduced into the GC-MS system for analysis. nih.gov

HS-SPME has been successfully applied to the analysis of volatile compounds in various complex samples, including honey and propolis. nih.govresearchgate.net The optimization of HS-SPME parameters is crucial to achieve maximum sensitivity and obtain a comprehensive profile of the volatile components. researchgate.net

Table 2: Example of HS-SPME Conditions for Volatile Compound Analysis

ParameterConditionSource
Fiber TypePolydimethylsiloxane (PDMS) 100 µm nih.govscielo.br
Extraction Temperature60 °C scielo.br
Extraction Time10 minutes scielo.br
Sample Volume2.0 mL scielo.br
Salt AdditionSaturated KCl solution (1:10 v/v) scielo.br

Internal Standard Applications in Quantitative Analysis

For accurate quantification of this compound in various samples, the use of an internal standard (IS) is a common and recommended practice. libretexts.org An internal standard is a compound with similar chemical properties to the analyte that is added in a known concentration to both the sample and the calibration standards. libretexts.org The IS helps to correct for variations in sample preparation, injection volume, and instrument response. libretexts.org

In the quantitative analysis of fragrance allergens, including this compound, isotopically labeled analogues of the target compounds are often the ideal internal standards, but when not available, other compounds with similar volatility and chromatographic behavior are chosen. uliege.be For example, in the analysis of fragrance allergens, compounds like 4,4'-Dibromobiphenyl have been used as internal standards. uliege.be

The method involves creating a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. libretexts.org By adding the same amount of internal standard to the unknown sample, the concentration of this compound can be accurately determined from the calibration curve. libretexts.org This approach improves the precision and accuracy of the quantitative results.

Mechanisms of Olfactory Perception and Structure Activity Relationships of Alpha Damascone

Chemosensory Interactions at the Olfactory Receptor Level

The journey of scent perception begins when an odorant molecule, such as alpha-damascone, binds to olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.govmdpi.com These receptors are a large and diverse family of G protein-coupled receptors (GPCRs), with humans possessing approximately 400 different types. mdpi.comfrontiersin.orgresearchgate.net The activation of these receptors initiates a signaling cascade that is transmitted to the brain, resulting in the perception of a specific odor. nih.govfrontiersin.org

The interaction between this compound and ORs is a highly specific process governed by the three-dimensional structures of both the odorant and the receptor's binding pocket.

Due to the challenges in experimentally determining the structures of ORs, computational methods like homology modeling, molecular docking, and molecular dynamics (MD) simulations have become indispensable tools for studying these interactions. researchgate.netherts.ac.uknih.gov These techniques allow researchers to build three-dimensional models of ORs and simulate the dynamic process of an odorant molecule, such as this compound, binding to the receptor. researchgate.netcore.ac.uk

Molecular dynamics simulations, in particular, provide insights into the conformational changes that occur in both the receptor and the ligand upon binding. researchgate.nettandfonline.com These simulations can reveal the specific amino acid residues within the receptor that are crucial for binding and the energetic forces that stabilize the odorant-receptor complex. tandfonline.comnih.gov For instance, studies have used MD simulations to investigate the binding of various odorants to their respective ORs, clarifying the key interactions that lead to receptor activation. nih.gov The combination of protein structure prediction tools like AlphaFold2 with MD simulations has further enhanced the ability to model these complex interactions and understand the molecular basis of odor recognition. nih.gov

The binding of an agonist, like this compound, to a GPCR induces a conformational change in the receptor protein. khanacademy.org This change facilitates the interaction of the receptor with an intracellular G protein. semanticscholar.org In the canonical olfactory signaling pathway, this is typically the Gαolf subunit. semanticscholar.org

The activated receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein. khanacademy.org This exchange causes the G protein to dissociate into its alpha subunit and a beta-gamma dimer. khanacademy.org The activated alpha subunit then interacts with and activates other intracellular proteins, such as adenylyl cyclase, which in turn leads to the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). semanticscholar.org This cascade of events ultimately results in the opening of ion channels, depolarization of the neuron, and the generation of an electrical signal that is sent to the brain. nih.gov While this compound acts as an agonist for certain ORs, it's also worth noting that some odorants can act as antagonists, inhibiting the activation of ORs by other agonists. biorxiv.org

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a significant role in the perception of many odorants, including this compound. The two mirror-image forms of a chiral molecule are called enantiomers.

Olfactory receptors are themselves chiral entities, being composed of L-amino acids. This inherent chirality allows them to interact differently with the enantiomers of a chiral odorant. nih.gov This differential interaction can lead to distinct odor perceptions for each enantiomer, both in terms of quality and intensity. nih.govleffingwell.com

In the case of this compound, the two enantiomers, (R)-(+)-alpha-damascone and (S)-(-)-alpha-damascone, exhibit notable differences in their olfactory profiles. leffingwell.com The (S)-(-) enantiomer is described as having a more pronounced and fresher floral note, reminiscent of rose petals, with green and slightly winey characteristics. leffingwell.comgoogle.com In contrast, the (R)-(+) enantiomer is also reminiscent of rose petals but with more prominent apple and fruity notes. leffingwell.com

A key difference lies in their odor thresholds. The (S)-(-) enantiomer is significantly more potent, with a perception threshold of 1.5 parts per billion (ppb), while the (R)-(+) enantiomer has a threshold of 100 ppb, making the (S)-(-) form approximately 65 times more powerful. google.comcabidigitallibrary.org This stark difference in potency underscores the high degree of stereoselectivity of the olfactory receptors that bind to this compound.

Click on the headers to sort the data.

EnantiomerOdor DescriptionOdor Threshold (ppb)Reference
(R)-(+)-alpha-DamasconeReminiscent of rose petals, with apple & fruitier notes. Also described as having woody, camphory, and musty taste aspects.100 leffingwell.comgoogle.com
(S)-(-)-alpha-DamasconeMore marked and fresher floral note than the racemic mixture, reminiscent of rose petals with green and slightly winey notes. Lacks the "cork" and green apple character of the racemate or (R)-(+) enantiomer. Develops a floral note in flavor applications, reminiscent of tea.1.5 leffingwell.comgoogle.com

The ability of the olfactory system to distinguish between a vast number of different odors is not based on a one-to-one relationship between an odorant and a receptor. Instead, it relies on a principle known as combinatorial coding. frontiersin.orgleffingwell.comsemanticscholar.org

This principle states that a single odorant can be recognized by multiple olfactory receptors, and a single olfactory receptor can be activated by multiple different odorants. leffingwell.comsemanticscholar.org The identity of a particular odor is therefore encoded by the specific combination of ORs that are activated. frontiersin.orgleffingwell.com

Computational Modeling and Molecular Dynamics Simulations

Impact of Chirality on Olfactory Perception

Structure-Odor Relationships

The relationship between the molecular structure of this compound and its perceived smell is a complex interplay of its chemical features. This section explores the specific correlations between its structure and aroma, the influence of its functional groups, and a comparison with structurally similar compounds.

Correlations Between Chemical Structure and Perceived Aroma Qualities

The specific arrangement of atoms and bonds in the this compound molecule is directly responsible for these olfactory qualities. The molecule consists of a trimethylated cyclohexene (B86901) ring and an α,β-unsaturated ketone in its side chain. ontosight.ai The placement of the double bond within the cyclohexene ring at the second position is a defining feature of the alpha isomer and significantly influences its scent. basenotes.com

The enantiomers of this compound, (R)-(+)- and (S)-(-)-alpha-damascone, exhibit distinct aroma profiles. The (R)-(+)-enantiomer is noted for its rose petal character with more pronounced apple and fruity notes, and can also have woody, camphorous, and musty taste aspects. leffingwell.com In contrast, the (S)-(-)-enantiomer presents a more intensely floral, fresh rose petal scent with green and slightly winey notes, and is reminiscent of tea. leffingwell.com The laevorotatory (levo) form is considered more powerful than its dextrorotatory (dextro) counterpart. scentree.co

Table 1: Olfactory Profile of this compound Enantiomers

Enantiomer Aroma Description
(R)-(+)-alpha-damascone Reminiscent of rose petals, with apple & fruitier notes than the (S)-(-) enantiomer. Also possesses woody, camphorous, dirty, and musty taste aspects. leffingwell.com
(S)-(-)-alpha-damascone Floral, reminiscent of rose petals with a more pronounced, fresher floral note. Possesses green and slightly winey notes. Reminiscent of tea, especially its herbal character. leffingwell.com
Racemic Mixture Weird, like a dry green juicy apple, dry like alcoholic apple cider, a little bit fermented or overly ripe bruised apple, but almost more plum-like quality of apple. Slightly camphorous, almost minty. basenotes.com

Influence of Functional Groups and Molecular Architecture on Olfactory Properties

The position of the ketone group is paramount. In damascones, the carbonyl group is located at the alpha position relative to the ring, which contrasts with the ionones where it is in the gamma position. inchem.org This difference in the location of the ketone group significantly alters the olfactory properties.

Comparison with Related Damascones and Ionones

The damascone (B1235705) family includes several isomers, such as beta-, gamma-, and delta-damascone, which share a similar molecular framework but differ in the position of the double bond in the cyclohexene ring. basenotes.com This subtle structural variation leads to distinct differences in their scent profiles.

This compound vs. beta-Damascone: While both share rosy and fruity characteristics, this compound is described as more apple-like and less rosy than beta-damascone. thegoodscentscompany.combasenotes.com Beta-damascone is often perceived as more jammy, spicy (eugenol-like), and can have tobacco-like aspects. basenotes.comboisdejasmin.com

This compound vs. delta-Damascone: Delta-damascone has a darker scent profile compared to the "bright" aroma of this compound, evoking notes of tobacco, tea buds, and blackcurrant. dropofodor.com

Damascones vs. Damascenone: Damascenone, another related compound, is considered more tobacco-like and plum-like than the damascones. basenotes.com

The ionones represent another class of structurally related "rose ketones." industrialchemicals.gov.au The primary structural difference is the reversed position of the carbon-carbon double bond and the keto group in the side chain compared to the damascones. industrialchemicals.gov.au This leads to a significant divergence in their olfactory profiles. While damascones are characterized by their rosy, fruity, and complex notes, ionones are typically associated with violet, powdery, and woody scents. dropofodor.comleffingwell.com For instance, alpha-ionone (B122830) has a woody, violet-like aroma, which is distinctly different from the fruity-rose scent of this compound. leffingwell.com

Table 2: Comparative Olfactory Profiles of Damascones and Ionones

Compound General Odor Description Specific Notes
This compound Fruity, floral, rosy, green basenotes.com Apple, plum, mint, camphorous thegoodscentscompany.combasenotes.com
beta-Damascone Fruity, floral, gourmand basenotes.comboisdejasmin.com Rose, jammy, spicy, tobacco basenotes.comboisdejasmin.com
delta-Damascone Darker, fruity, floral dropofodor.com Tobacco, tea buds, blackcurrant dropofodor.com
Damascenone Fruity, floral, tobacco basenotes.com Honey-like, plum basenotes.combasenotes.com
alpha-Ionone Woody, floral leffingwell.com Violet, raspberry-like, cedar wood leffingwell.com
beta-Ionone Woody, fruity, floral leffingwell.com Violet, raspberry

Sensory Science Methodologies in this compound Research

The study of this compound's olfactory properties utilizes various sensory science methodologies to quantify and understand its perception. These methods allow for a detailed analysis of its aroma attributes and its behavior in mixtures with other scent compounds.

Quantitative Descriptive Analysis of Olfactory Attributes

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that provides a detailed, quantitative description of a product's sensory characteristics. tdl.org This technique involves trained panelists who develop a specific vocabulary to describe the aroma attributes of a substance like this compound and then rate the intensity of each attribute on a scale. tdl.org

In the context of this compound, QDA can be used to create a detailed flavor or aroma profile. For example, a panel might be trained to identify and score the intensity of notes such as "rosy," "apple," "green," "minty," and "camphorous." This allows for a precise and reproducible characterization of its scent. While specific QDA studies focused solely on this compound are not detailed in the provided results, the principles of QDA are fundamental to how its complex aroma is dissected and understood in the fragrance industry. thegoodscentscompany.com The descriptions of this compound having floral, fruity, rosy notes with complexities of apple, mint, and blackcurrant are the types of descriptors that would be used and quantified in a QDA study.

Perceptual Blending and Masking Phenomena in Mixtures

When this compound is part of a fragrance blend, it can interact with other aromatic compounds, leading to perceptual blending or masking. nih.gov Blending occurs when the mixture results in a new, unified scent, while masking happens when one component's odor conceals or reduces the perception of another. nih.gov

Furthermore, research into the antagonistic interactions between odorants at the receptor level has shown that damascones can reduce the perceived intensity and unpleasantness of certain malodors, such as methanethiol. nih.gov This suggests a masking effect that occurs at the peripheral olfactory receptor level. Such interactions are crucial in fragrance composition for creating balanced and harmonious scents or for counteracting undesirable odors. google.com

Biological Activity and Biomedical Investigations of Alpha Damascone

Toxicological and Safety Assessments in Research Contexts

Alpha-damascone, an alicyclic ketone, is a significant component in the fragrance and flavor industries. Its safety profile, particularly concerning its potential for genotoxicity, has been the subject of extensive investigation. The presence of an α,β-unsaturated ketone structure in this compound raises a structural alert for genotoxicity. nih.gov Consequently, a battery of tests has been conducted to evaluate its potential to cause genetic damage.

Table 1: Results of In Vitro Bacterial Reverse Mutation Test for this compound

Test System Strains Metabolic Activation Result
Bacterial Reverse Mutation Assay S. typhimurium TA98, TA100, TA1535, TA1537 With and without S9-mix Negative industrialchemicals.gov.au

To further investigate the genotoxic potential of this compound, in vivo studies have been conducted. A combined micronucleus and comet assay was performed in rats. nih.gov The micronucleus assay, which assesses chromosomal damage, was conducted on bone marrow cells. europa.eu The comet assay, which detects primary DNA damage, was performed on cells from the liver and duodenum. europa.eu

The results of the in vivo micronucleus assay were negative, indicating that this compound did not induce the formation of micronuclei in the bone marrow of treated rats. nih.goveuropa.eu Similarly, the comet assay showed no evidence of primary DNA damage in the duodenum. nih.goveuropa.eu However, an initial comet assay revealed an increase in primary DNA damage in the liver. nih.goveuropa.eu A subsequent repeat of the liver comet assay with a new sample of this compound yielded equivocal results. nih.goveuropa.eu

Table 2: Summary of In Vivo Genotoxicity Studies on this compound

Assay Tissue Result
Micronucleus Assay Bone Marrow Negative nih.goveuropa.eu
Comet Assay Duodenum Negative nih.goveuropa.eu
Comet Assay (Initial) Liver Positive nih.goveuropa.eu

The positive result observed in the initial in vivo liver comet assay was hypothesized by the applicant to be due to a high concentration of peroxides in the tested sample of this compound. nih.goveuropa.eu To explore this possibility, two additional in vivo comet assays were performed on liver tissue. nih.govresearchgate.net However, the materials used in these follow-up studies were not deemed suitable to definitively establish the role of peroxides in the observed genotoxicity of this compound. nih.govresearchgate.net Consequently, the European Food Safety Authority (EFSA) Panel concluded that the concern for genotoxicity for this compound could not be ruled out. nih.goveuropa.eu

The metabolism of this compound is presumed to follow pathways common to other structurally related substances. inchem.org

The metabolic pathways for this compound are anticipated to involve two primary processes. One pathway is the reduction of the ketone group on the side chain to form the corresponding secondary alcohol. inchem.org Another expected metabolic route is the allylic hydroxylation of the cyclohexene (B86901) ring, followed by oxidation of the resulting hydroxyl group to a keto derivative. inchem.org Fungi-mediated biotransformation studies have shown that oxidative transformations of this compound isomers are primarily focused on the allyl methylene (B1212753) functional groups. researchgate.net In some fungal species, oxidation of the 4,5-double bond to form epoxy-α-damascone has also been observed as a minor metabolic product. researchgate.net

Metabolism Studies

Role of Cytochrome P450 Enzymes in Biotransformation

The biotransformation of this compound is significantly influenced by cytochrome P450 enzymes (P450s), which are crucial in the oxidative metabolism of this compound. nih.govcsic.es Fungi-mediated biotransformations of this compound have been shown to yield various oxygenated products, including hydroxy and keto derivatives. acs.orgresearchgate.net These transformations often target the allyl methylene functional groups of the damascone (B1235705) framework. researchgate.net

Studies utilizing isolated P450 enzymes have provided more specific insights into these metabolic pathways. For instance, the bacterial cytochrome P450s, CYP260B1 and CYP267B1, from Sorangium cellulosum So ce56, have been shown to convert this compound. researchgate.net While CYP260B1 displays unselective product formation, CYP267B1-dependent conversion results in a predominant main product. researchgate.net This highlights the regioselectivity of different P450 enzymes in the biotransformation of this compound.

Furthermore, engineered P450 enzymes have been explored to enhance the production of specific derivatives. nih.gov The biotransformation of this compound by these enzymes can lead to the formation of various oxygenated derivatives, which are of interest to the flavor, fragrance, and pharmaceutical industries. csic.esacs.org The introduction of hydroxyl or keto functionalities can alter the volatility and odor profile of the parent compound. researchgate.net

Research has also demonstrated the capability of fungal peroxygenases (UPOs) to catalyze the oxyfunctionalization of this compound. csic.esacs.org These enzymes can achieve high conversion rates in short reaction times. csic.esacs.org For example, some UPOs can completely transform this compound within five minutes. csic.esacs.org A notable finding is the oxygenation at the terminal position of the side chain of this compound by certain UPOs, leading to the formation of alcohol, aldehyde, and carboxylic acid derivatives. csic.esacs.org

Table 1: Investigated Cytochrome P450 Enzymes and their Role in this compound Biotransformation

Enzyme/SystemOrganism/SourceKey FindingsReference(s)
Fungal StrainsVarious fungiOxidative transformations mainly at the allyl methylene groups. researchgate.net
Cytochrome P450 MonooxygenasesBacteriaOxidation of different isomers. nih.gov
Fungal Peroxygenases (UPOs)Various fungiHigh conversion rates, oxyfunctionalization to hydroxy, oxo, carboxy, and epoxy derivatives. Oxygenation at the terminal position of the side chain. csic.esacs.org
CYP260B1Sorangium cellulosum So ce56Unselective product formation. researchgate.net
CYP267B1Sorangium cellulosum So ce56Predominantly one main product, indicating selective oxidation. researchgate.net

Irritation and Sensitization Studies

This compound has been evaluated for its potential to cause skin irritation and sensitization. In guinea pig tests, this compound produced skin irritation at a concentration of 1.8% when applied in ethanol (B145695). industrialchemicals.gov.au However, at concentrations typically used in consumer products, damascones are not expected to cause skin irritation. industrialchemicals.gov.au

Regarding sensitization, this compound has shown a potential to induce skin sensitization. industrialchemicals.gov.au A moderate sensitization potential was observed in animal studies, with an EC3 value of 3.3 calculated for this compound. industrialchemicals.gov.au In several guinea pig sensitization tests, including maximization, Buehler, and delayed hypersensitivity tests, this compound induced sensitization reactions at concentrations ranging from 0.5% to 10%. industrialchemicals.gov.au Cross-sensitization reactions have also been observed in human subjects. industrialchemicals.gov.au Individuals induced with 1% γ-damascone showed reactions when challenged with 0.1% this compound. industrialchemicals.gov.au The International Fragrance Association (IFRA) has established standards for the use of rose ketones, including this compound, in various product categories to minimize the risk of sensitization. ifrafragrance.orgperfumersupplyhouse.com

Table 2: Summary of Irritation and Sensitization Findings for this compound

Test TypeSpecies/ModelConcentration(s)OutcomeReference(s)
Skin IrritationGuinea Pig1.8% in ethanolIrritation observed. industrialchemicals.gov.au
Skin Sensitization (Delayed Contact Hypersensitivity)Guinea Pig0.5% - 10%Sensitization reactions induced. industrialchemicals.gov.au
Murine Local Lymph Node Assay (LLNA)MouseNot specifiedEC3 value of 3.3 (moderate sensitizer). industrialchemicals.gov.au
Human Repeated Insult Patch Test (HRIPT)Human0.1% (challenge)Cross-sensitization observed after induction with γ-damascone. industrialchemicals.gov.au

Reproductive and Fertility Data Analysis

The available data on the reproductive and fertility effects of this compound is limited. A safety data sheet for a product containing this compound indicated that based on the available data, the classification criteria for reproductive toxicity are not met, with a screening-level No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day reported in a rat oral study. tetrosylexpress.com Another safety data sheet mentions that a substance in the product is suspected of damaging fertility or the unborn child, but it is part of a mixture and not explicitly this compound. knowde.com The Expert Panel for Fragrance Safety has reviewed reproductive and fertility data for fragrance ingredients, and in a recent meeting, a presentation was given summarizing the genotoxicity data on this compound, recommending further metabolism studies. fragrancesafetypanel.org

Table 3: Reproductive and Fertility Data for this compound

Study TypeSpeciesRoute of AdministrationKey FindingsReference(s)
Reproductive Toxicity ScreeningRatOralNOAEL: 1000 mg/kg/day. Based on available data, classification criteria not met. tetrosylexpress.com

Regulatory Frameworks and Safety Guidelines for Research Use

The use of this compound in consumer products and for research purposes is subject to various regulatory frameworks and safety guidelines. The International Fragrance Association (IFRA) sets standards for the use of fragrance ingredients to ensure their safe use. ifrafragrance.orgperfumersupplyhouse.com These standards establish maximum acceptable concentration levels for different product categories based on comprehensive safety assessments. perfumersupplyhouse.com

In the European Union, this compound is listed in the Annex to the Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures. europa.eu It is also subject to the EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which requires extensive toxicological data for chemical safety assessment. pmarketresearch.com

The US Food and Drug Administration (FDA) lists this compound as a flavoring agent or adjuvant. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov

In Australia, this compound is listed on the Australian Inventory of Industrial Chemicals, and the damascones have undergone a human health tier II assessment under the Industrial Chemicals Act 2019. industrialchemicals.gov.aunih.gov These assessments recommend classification and labeling aligned with the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). industrialchemicals.gov.au

Table 4: Regulatory Status and Guidelines for this compound

Regulatory Body/FrameworkRegion/ScopeKey ProvisionsReference(s)
International Fragrance Association (IFRA)InternationalSets maximum acceptable concentration levels for fragrance ingredients in various product categories. ifrafragrance.orgperfumersupplyhouse.com
European Union (EU)EuropeRegulated under REACH and CLP regulations. europa.eupmarketresearch.com
US Food and Drug Administration (FDA)United StatesListed as a flavoring agent or adjuvant. nih.gov
Joint FAO/WHO Expert Committee on Food Additives (JECFA)InternationalNo safety concern at current intake levels as a flavoring agent. nih.gov
Australian Industrial Chemicals Introduction Scheme (AICIS)AustraliaIncluded in the inventory; human health tier II assessment completed. industrialchemicals.gov.aunih.gov

Pharmacological and Health-Related Research

Antioxidant and Anti-inflammatory Properties

Some studies suggest that this compound may possess antioxidant and anti-inflammatory properties. shivaexportsindia.com Research has indicated that damascone-related compounds can be potent inducers of phase 2 cytoprotective enzymes, which play a role in managing the expression of antioxidant enzymes. researchgate.net Specifically, damascenone, a related compound, has been reported to inhibit nitric oxide synthase activity in macrophages and reduce inflammatory mediators. researchgate.net While direct studies on the antioxidant and anti-inflammatory mechanisms of this compound are not extensively detailed in the provided results, the activity of structurally similar compounds suggests a potential for these properties. researchgate.netbiorxiv.org For instance, β-damascone has been shown to suppress DC-mediated immune responses by activating the NRF2 pathway, which is a master regulator of antioxidant and anti-inflammatory responses. biorxiv.org

Antifungal Activity Against Pathogenic Microorganisms (e.g., Candida spp.)

This compound has demonstrated significant antifungal activity against various Candida species. A study evaluating its effect against Candida albicans, Candida krusei, and Candida tropicalis found that isolated this compound showed significant antifungal activity. nih.govresearchgate.net This activity was also observed when this compound was used in combination with the conventional antifungal drug fluconazole. nih.govresearchgate.net The study concluded that this compound shows promising antifungal activities, although further in vivo research is needed to explore its therapeutic potential. nih.gov

Table 5: Antifungal Activity of this compound

MicroorganismStudy TypeKey FindingsReference(s)
Candida albicansIn vitroSignificant antifungal activity, both individually and in combination with fluconazole. nih.govresearchgate.net
Candida kruseiIn vitroSignificant antifungal activity, both individually and in combination with fluconazole. nih.govresearchgate.net
Candida tropicalisIn vitroSignificant antifungal activity, both individually and in combination with fluconazole. nih.govresearchgate.net
Efficacy of Inclusion Complexes

The therapeutic application of this compound, particularly in antimicrobial contexts, can be enhanced through the formation of inclusion complexes. These complexes, often formed with cyclodextrins like β-cyclodextrin, are designed to improve the physicochemical properties of the guest molecule. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity, which allows them to encapsulate lipophilic molecules like this compound. researchgate.netjustdial.com This encapsulation can lead to increased solubility, stability, and bioavailability of the entrapped compound. researchgate.netjustdial.com

Research has demonstrated the potential of these inclusion complexes. For instance, studies have explored the use of β-cyclodextrin to form complexes with damascones to enhance their antifungal activity against various Candida species. researchgate.net The formation of these complexes is a strategy to overcome the low aqueous solubility of this compound, thereby improving its delivery and efficacy in aqueous-based biological systems. researchgate.netjustdial.com The molar ratio of the active compound to the cyclodextrin (B1172386) is a critical factor in the formation and effectiveness of these complexes, with a 1:1 molar ratio being common. google.com The use of small-particle cyclodextrin complexes, with particle sizes below 12 microns, has been shown to provide a fast release of the active compound upon wetting, which is particularly advantageous in pharmaceutical applications where rapid action is desired. google.com

Antibacterial Activity, Including Against Multi-Drug Resistant (MDR) Strains

While this compound does not exhibit direct bactericidal or bacteriostatic activity on its own, its role as a modulating agent in the presence of antibiotics is of significant interest, particularly against MDR bacteria. researchgate.netresearchgate.net The rise of MDR pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. mdpi.com

Studies have shown that this compound can potentiate the activity of antibiotics against MDR strains of S. aureus. researchgate.net This modulating effect has been observed in checkerboard assays, a standard method for evaluating synergistic interactions. bohrium.com The combination of this compound with antibiotics leads to a reduction in the MIC of the antibiotic, indicating a synergistic relationship. researchgate.netbohrium.com

Efflux Pump Modulation and Inhibition

A primary mechanism by which bacteria develop multidrug resistance is through the overexpression of efflux pumps. nih.govnih.gov These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug to sub-lethal levels. nih.govbohrium.com The inhibition of these efflux pumps is a key strategy to reverse antibiotic resistance. nih.gov

Research indicates that this compound can act as an efflux pump inhibitor (EPI). researchgate.net Studies on Staphylococcus aureus strains overexpressing efflux pumps like NorA, TetK, and MepA have shown that while this compound does not directly inhibit the pump, it has a modulating effect in the presence of antibiotics and ethidium (B1194527) bromide (a known efflux pump substrate). researchgate.net This suggests that this compound may interfere with the efflux process, possibly by competing with the antibiotic for the pump's binding site or by disrupting the pump's structure or energy source. nih.govnih.gov By inhibiting the efflux pump, this compound allows the antibiotic to accumulate within the bacterial cell to a concentration that is effective for its antibacterial action. bohrium.com

Insect-Repellent Activity

In addition to its antimicrobial properties, this compound has been investigated for its insect-repellent activity. shivaexportsindia.com Research has shown that it can be effective in repelling certain insect species.

One study compared the repellency of this compound with DEET (diethyltoluamide), a common insect repellent, against mosquitoes. The results indicated that this compound exhibited repellent properties. google.com Further research has pointed to the potential of this compound and related compounds in developing natural pest control products. shivaexportsindia.com The essential oil of black pepper, which contains various compounds, has also been noted for its insect repellent properties against different mosquito species. mdpi.com

Neurobiological Effects and Receptor Interactions Beyond Olfaction

While this compound is primarily known for its olfactory properties, emerging research suggests that its biological activity extends beyond the sense of smell, involving interactions with other receptor systems. nih.gov Olfactory receptors belong to the large family of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. google.com

Studies have shown that some odorants, including ketones like this compound, can activate multiple human olfactory receptors. nih.gov Interestingly, these olfactory receptors are not exclusively located in the nasal epithelium but have also been found in other tissues, where their functions are still being explored. nih.gov

There is evidence that this compound may interact with receptors involved in other sensory modalities. However, a study investigating the enhancement of membrane expression of the olfactory receptor Or11g7 found that this compound did not act as an agonist or antagonist for this specific receptor. nih.gov The broader neurobiological effects and non-olfactory receptor interactions of this compound remain an area of active investigation, with potential implications for understanding the link between the olfactory system and various neurological conditions. frontiersin.org

Applications and Future Directions in Alpha Damascone Research

Advanced Formulations in Perfumery and Flavor Science

Alpha-damascone is a key ingredient in modern perfumery and flavor creation, prized for its ability to impart a unique and sophisticated character to a wide range of products. scimplify.comchemicalbull.com

With its distinctive fruity and floral character, this compound is instrumental in building and enhancing various scent profiles. scimplify.com It possesses a complex aroma often described as fruity-rose with nuances of apple, plum, and blackcurrant, along with hints of mint and a slightly woody, tea-like character. fraterworks.combioshop.pkhekserij.nl This multifaceted nature allows it to add depth, radiance, and elegance to floral bouquets, particularly those centered around rose, violet, and peony. scimplify.combioshop.pk In fruity compositions, it provides a natural-smelling lift and can transform a simple accord into a more sophisticated and vibrant fragrance. scimplify.comkianoperfume.com Furthermore, its versatility extends to its effective use in herbal, citrus, aldehydic, and oriental-type fragrances. perfumeextract.co.uk

Table 1: Olfactory Profile of this compound

Scent Family Descriptors
Floral Rose, Violet, Peony
Fruity Apple, Plum, Blackcurrant, Berry

This table summarizes the various scent characteristics attributed to this compound.

A significant attribute of this compound is its longevity and high-impact nature. fraterworks.combioshop.pk It is known for its diffusive quality, allowing the fragrance to have a lingering presence. kianoperfume.com Research and development in fragrance technology are continuously exploring ways to prolong the release of volatile compounds like this compound. One of the most widely used methods is microencapsulation, a process that can enhance the stability of a fragrance and allow for a controlled release over time. This is particularly important for maintaining the integrity and persistence of the scent in various applications. The development of thioether profragrances, which slowly release the parent enones under ambient conditions, represents another strategy to achieve a long-lasting perfumery effect. researchgate.net

In the flavor industry, this compound is utilized in trace amounts to add complexity and realism to a variety of flavor profiles. scimplify.com It is particularly effective in berry, plum, apple, and tea blends, where it contributes depth and a more natural character. scimplify.com The compound's attractive apple nuance makes it a valuable component in creating fruit flavors. perfumerflavorist.com The use of taste modulators, which can enhance or mask specific taste attributes, is a growing trend in the food and beverage industry. meticulousresearch.com These compounds can alter the perception of taste receptors, and while some, like vanilla, have been shown to enhance sweetness, others, such as damascone (B1235705), have been observed to weaken it. researchgate.net This modulation capability is crucial for developing products with reduced sugar or other ingredients while maintaining a desirable taste profile. meticulousresearch.com

The stability of flavor ingredients is a critical consideration in complex product formulations, including e-liquids for electronic cigarettes. Research has been conducted to assess the stability of various flavor compounds, including this compound, in e-liquid bases. One study investigated the stability of a mixture of 38 flavor ingredients, including trans-α-Damascone, in formulations with and without nicotine (B1678760). oup.com The findings indicated that the test formulation containing these ingredients was stable for up to 3 days in the presence of nicotine and 10 days without nicotine when stored at cool temperatures. oup.com This highlights the importance of understanding the chemical interactions and stability of aroma compounds within different product matrices to ensure product consistency and quality. oup.commdpi.com The use of preblends, where flavor ingredients are grouped based on chemical properties, is one strategy employed to improve stability in complex mixtures like those found in the food, beverage, and e-vapor industries. oup.com

Flavor Modulation in Food and Beverage Applications

Research on Sustainability and Natural Sourcing Alternatives

The increasing consumer demand for natural and sustainably sourced ingredients presents both challenges and opportunities for the production of this compound. openpr.com

This compound can be found in nature, occurring in sources like rose essential oil, black tea, and tobacco. chemicalbull.comresearchgate.net However, the concentration of this compound in these natural sources is very low. researchgate.netbibliotekanauki.pl Extraction methods such as steam distillation or solvent extraction can be employed to isolate the compound, but these processes are often inefficient and not economically viable for meeting large-scale commercial demand. chemicalbull.com This scarcity and the complexity of extraction contribute to the high price of naturally derived this compound, limiting its widespread application. researchgate.netbibliotekanauki.pl Consequently, the market heavily relies on synthetic production to meet demand. hekserij.nl The supply chain for both natural feedstocks and the petrochemical derivatives used in synthesis can be subject to disruptions and price volatility, posing further challenges. openpr.com

Advancements in Bio-Production and Biotransformation for Sustainable Sourcing

The demand for natural and sustainably sourced flavor and fragrance compounds has driven research into biotechnological alternatives to traditional chemical synthesis. For this compound, this involves harnessing microorganisms and enzymes to produce the molecule from renewable feedstocks.

Recent studies have demonstrated the feasibility of using fungal unspecific peroxygenases (UPOs) for the oxyfunctionalization of damascones. researchgate.netacs.org These enzymes can catalyze the conversion of related precursor compounds into valuable derivatives. For instance, research has shown that various UPOs can transform α-damascone with high efficiency, in some cases achieving complete conversion of the substrate within minutes. acs.org While microbial biotransformations with whole fungal cultures have been reported, they often require long incubation times and can suffer from lower conversion rates, potentially due to the toxicity of the compounds to the fungi. researchgate.netacs.org The use of isolated enzymes in vitro presents a more controlled and potentially more efficient pathway. acs.org

Another avenue of bio-production is through fermentation. Research on the lactic fermentation of mixed peach and apricot juice revealed that (E)-alpha-damascone was one of the new ketones generated during the process, enriching the fruity and floral notes of the final product. mdpi.com This highlights the potential of specific yeast and bacteria strains to produce this compound as part of their metabolic activity during food processing. mdpi.com These bio-production methods represent a promising move towards more sustainable and "natural" labeling for this compound in the flavor and fragrance industry. researchgate.net

Table 1: Examples of Biotransformation and Bio-Production Methods for Damascones

MethodOrganism/EnzymeSubstrate/ProcessKey FindingReference
Enzymatic BiotransformationFungal Unspecific Peroxygenases (UPOs) (e.g., from Agrocybe aegerita, Marasmius rotula)α-DamasconeUPOs can efficiently oxygenate α-damascone to produce various hydroxy and keto derivatives. Some UPOs achieved 88-100% substrate conversion within 30 minutes. researchgate.netacs.org
FermentationLactic Acid Bacteria (LAB)Lactic fermentation of peach and apricot mixed juice(E)-alpha-damascone was generated during fermentation, contributing positively to the overall aroma profile. mdpi.com
Yeast FermentationNon-Saccharomyces yeasts (e.g., Cyberlindnera saturnus)Wine and beer fermentationCertain yeasts are known to produce β-damascenone, a related compound, suggesting potential pathways for producing other damascones. researchgate.net

Computational and In Silico Approaches

Computational methods are revolutionizing fragrance research by enabling the prediction of a molecule's properties from its structure alone, saving significant time and resources in synthesis and testing.

Machine learning (ML) models are increasingly used to predict the biological and sensory properties of fragrance ingredients like this compound. springernature.comnih.gov For safety assessment, Quantitative Structure-Activity Relationship (QSAR) models can predict a compound's potential to be a skin sensitizer (B1316253) based on its chemical structure and properties. europa.eu These in silico tools are a key part of a non-animal-based approach to risk assessment for cosmetic ingredients. europa.eu

In the realm of olfactory prediction, ML algorithms are trained on large datasets of molecules with known odors. nih.gov The models learn the relationship between a molecule's physicochemical features and its perceived scent. springernature.com For a compound like this compound, with its complex profile of fruity, rosy, and woody notes, such models could predict the olfactory character of novel, unsynthesized derivatives, guiding chemists toward molecules with desired scent profiles. springernature.comboisdejasmin.com These predictive workflows are becoming invaluable for the rational design of new fragrance molecules. springernature.com

Table 2: Machine Learning Applications in Fragrance Compound Analysis

Application AreaMachine Learning TechniquePredicted PropertyRelevance to this compound
Safety AssessmentQuantitative Structure-Activity Relationship (QSAR)Skin sensitization potential, toxicity endpoints.Allows for early-stage hazard identification without animal testing.
Olfactory PredictionRandom Forest, Neural Networks, Support Vector Machines (SVM)Odor character (e.g., "fruity," "floral"), intensity, and pleasantness.Enables the virtual screening and rational design of novel analogues with specific scent profiles.
Receptor Interaction3D-Modeling, Pharmacophore MappingBinding affinity to specific human olfactory receptors.Helps to understand the molecular basis of its scent and how structural changes might affect receptor activation.

The concept of a "computational nose" or "electronic nose" involves using computational models to simulate the human sense of smell. nih.gov This research integrates fluid dynamics, molecular modeling, and receptor-ligand interaction simulations. oup.comnih.gov Computational Fluid Dynamics (CFD) can model how an odorant molecule like this compound travels through the nasal cavity and reaches the olfactory epithelium. oup.com

Subsequent molecular dynamics simulations can then model the interaction between the odorant and the array of human olfactory receptors (ORs). nih.gov Recent breakthroughs in predicting the 3D structures of ORs using tools like AlphaFold have greatly advanced this field. tandfonline.comacs.org By simulating the binding of this compound to various ORs, researchers can investigate the combinatorial code that the brain interprets as its distinct scent. tandfonline.com These virtual olfactory models are crucial for testing hypotheses about structure-odor relationships and are a key step toward digitally representing and predicting complex scents. nih.gov

Machine Learning for Safety Assessment and Olfactory Prediction

Emerging Research Areas and Unexplored Potentials

The unique and potent olfactory profile of this compound makes it a subject of interest for future research, extending beyond its current applications in perfumery.

The commercial success of damascones has spurred the synthesis of numerous analogues and derivatives. boisdejasmin.com Research in this area focuses on modifying the core structure of this compound to create new molecules with unique sensory profiles. The goal is to fine-tune the scent, for example, by enhancing the fruity apple and blackcurrant notes while potentially reducing other aspects, or to improve properties like stability and substantivity in various product applications. hekserij.nlgoogle.com This exploration has led to the discovery of related compounds with a wide spectrum of odors, from floral and fruity to nutty and woody, demonstrating the versatility of the damascone framework for generating novel fragrance ingredients. boisdejasmin.com

Table 3: Selected Damascone Compounds and Their Scent Profiles

Compound NameGeneral Scent ProfileReference
This compoundFruity (apple, blackcurrant), floral (rose), with woody and minty nuances. boisdejasmin.comhekserij.nl
beta-DamasconeGourmand, with floral, honeyed plum, and tobacco-like aspects. boisdejasmin.com
beta-DamascenoneConsidered a high-impact aroma compound; described as blackcurrant, raspberry, and menthol. oup.com
delta-DamasconePart of the rose ketone family of fragrance ingredients. europa.eu

An unexplored but promising area is the application of this compound in advanced materials and sensor technology. Biosensors are being developed to detect a wide variety of small molecules with high specificity. amazon.comnih.gov A hypothetical future application could involve a biosensor designed to detect volatile organic compounds like this compound.

Such a sensor could be used for quality control in the food and beverage industry, for example, to monitor the progress of fermentation processes where this compound is a key aroma indicator. mdpi.com It could also potentially be used in agriculture to determine the optimal ripeness of fruits that produce damascones. These platforms, which can be based on biological components like proteins or nucleic acids, or on materials like 2D molybdenum trioxide (α-MoO3) and Molybdenum disulfide (MoS2), offer a potential new frontier for the application of well-characterized fragrance molecules beyond their traditional roles. researchgate.netmdpi.comnih.gov

Interdisciplinary Research Combining Chemistry, Biology, and Neuroscience

The complete understanding of how a simple molecule like this compound translates into a complex sensory experience is a quintessential challenge that lies at the intersection of chemistry, biology, and neuroscience. Research in this area seeks to trace the journey of the this compound molecule from a volatile chemical compound to a neural representation that the brain interprets as a specific scent. This interdisciplinary approach is crucial for decoding the principles of olfaction. researchgate.netresearchgate.net

The process begins with the molecule's distinct chemical structure. Chemistry defines the size, shape, and functional groups of this compound, which are the primary determinants of its interaction with biological systems. The next stage, chemoreception, is the domain of biology. The human sense of smell is initiated when odorant molecules bind to Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. nih.govmdpi.comfrontiersin.org

A single odorant like this compound does not bind to just one type of receptor; instead, it can activate a specific combination of different ORs. nih.gov This principle is known as combinatorial coding. Research using heterologous expression systems has demonstrated that this compound is capable of activating multiple human olfactory receptors. frontiersin.orgresearchgate.net For instance, one study showed that this compound could activate as many as five out of nine different human ORs tested, highlighting its promiscuous binding nature. nih.gov This pattern of activation across a subset of the approximately 400 functional human ORs creates a unique "receptor code" for this compound. mdpi.com

Furthermore, the interaction is not limited to simple activation. Some studies have revealed a more complex, modulatory role for odorants. For example, research into malodor suppression found that this compound (referred to as KET2 in the study) could inhibit the response of the trace amine-associated receptor 5 (TAAR5) to cat urine odor, thereby contributing to a reduction in the perception of the malodor. mdpi.com

The final piece of the puzzle is provided by neuroscience. The activation of ORs by this compound triggers a cascade of intracellular events, converting the chemical signal into an electrical one. This signal is transmitted from the olfactory sensory neurons to specific microregions in the olfactory bulb of the brain called glomeruli. nih.govnih.gov The unique pattern of activated glomeruli, corresponding to the "receptor code," is then relayed to higher olfactory cortices and other brain regions, such as the limbic system, for further processing. nih.gov It is in these higher brain centers that the signal is ultimately decoded, leading to the conscious perception of this compound's characteristic fruity and rosy scent, along with any associated emotional or memory responses. frontiersin.orgresearchgate.net

Modern research increasingly uses computational methods to bridge these disciplines. Molecular dynamics simulations, for example, can model the precise way this compound docks with and activates specific ORs, providing insights into the structure-activity relationships that govern the initial biological response. nih.gov This synergy of chemistry (molecular structure), biology (receptor interaction), and neuroscience (neural processing) is essential to fully decipher the olfactory code.

Table 1: Summary of Interdisciplinary Research Findings for this compound

Discipline Key Finding Related to this compound Implication Reference(s)
Chemistry & Biology The specific molecular structure of this compound allows it to bind to and activate multiple types of human olfactory receptors (ORs). Demonstrates the principle of combinatorial coding, where one odorant creates a unique "receptor code" by interacting with a specific combination of receptors. nih.govfrontiersin.orgresearchgate.net
Biology & Neuroscience This compound can act as an antagonist for specific receptors, such as inhibiting the TAAR5 receptor's response to amine-based malodors. Reveals that odor perception is not just based on receptor activation but also on inhibition, providing a mechanism for how certain fragrances can act as deodorizers. mdpi.com
Biology & Neuroscience The activation of a unique combination of ORs by this compound initiates a distinct pattern of neural signals that are sent to the olfactory bulb. This "patterned" signal is the foundation of how the brain can differentiate this compound's scent from thousands of others. nih.govnih.gov

| Chemistry, Biology, & Neuroscience | Computational modeling and molecular dynamics simulations can predict the binding affinity and interaction between this compound and ORs. | This approach allows researchers to study olfactory mechanisms at a molecular level, accelerating the understanding of structure-odor relationships without relying solely on experimental screening. | nih.gov |

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Vanillin
β-ionone
Propionate
Glucose
Lactate
Fatty acids

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying alpha-damascone in complex matrices (e.g., environmental samples, fragrances)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is widely used due to its sensitivity in detecting this compound at trace levels. For polar matrices, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) improves volatility . High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 230–260 nm) is suitable for purity assessments but requires column optimization (e.g., C18 reverse-phase) to resolve structurally similar terpenoids .

Q. How do physicochemical properties (logP, vapor pressure) of this compound influence its stability in formulation studies?

  • Methodological Answer : this compound’s logP of 3.51 indicates moderate hydrophobicity, necessitating stabilizers like antioxidants (e.g., BHT) in lipid-based formulations. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines can assess degradation pathways. Headspace GC-MS is recommended to monitor volatile degradation products (e.g., trimethylcyclohexene derivatives) .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

  • Methodological Answer : The murine local lymph node assay (LLNA) is standard for assessing dermal sensitization potential. For cytotoxicity, use human keratinocyte (HaCaT) or 3T3 fibroblast cell lines with MTT assays. EC50 values should be compared against OECD thresholds (e.g., <100 µg/mL indicates high toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NOEL (No Observed Effect Level) values for this compound across species?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent NOELs (e.g., >2 mg/kg/day in rats ) to humans. Validate with in vitro hepatocyte metabolism studies to identify species-specific cytochrome P450 isoforms involved in oxidation pathways .

Q. What strategies address enantiomeric bias in this compound synthesis, and how does stereochemistry impact bioactivity?

  • Methodological Answer : Asymmetric synthesis using (R)- or (S)-alpha-cyclogeraniol precursors achieves >99% enantiomeric excess . Chiral HPLC (Chiralpak IB column) separates enantiomers for individual bioactivity testing. For fragrance applications, (R)-alpha-damascone exhibits stronger olfactory potency, while (S)-forms may alter dermal absorption kinetics .

Q. How can conflicting data on this compound’s immunogenicity (e.g., 27% sensitization in patch tests vs. low clinical incidence) be reconciled?

  • Methodological Answer : Contradictions may stem from adjuvant effects (e.g., sodium dodecyl benzene sulfonate in patch tests ). Conduct dose-response studies using the Human Repeat Insult Patch Test (HRIPT) with vehicle controls. Combine with cytokine profiling (IL-1β, IL-6) to differentiate irritant vs. allergic responses .

Q. What computational tools predict this compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation (BIOWIN3 model) and bioaccumulation (BCFBAF). This compound’s moderate logP suggests low bioaccumulation, but validate with freshwater/sediment simulation (OECD 308/309 guidelines) to assess half-life under aerobic/anaerobic conditions .

Data Contradiction Analysis Framework

Contradictory Finding Possible Causes Resolution Methodology References
Variable sensitization rates in patch testsAdjuvant use, immune status of subjectsHRIPT with immunocompetent vs. immunocompromised cohorts
Discrepant NOELs across speciesMetabolic pathway divergencePBPK modeling + in vitro hepatocyte assays
Enantiomer-specific bioactivityStereochemical receptor interactionsChiral separation + molecular docking studies

Guidelines for Experimental Design

  • Systematic Reviews : Follow PRISMA guidelines to synthesize toxicological data, ensuring inclusion of gray literature and non-English studies to mitigate bias .
  • Statistical Power : For in vivo studies, use Cohen’s d effect size (α=0.05, β=0.2) to determine minimum sample sizes. For patch tests, n≥30 per cohort is recommended .
  • Data Transparency : Publish raw NMR/GC-MS spectra in supplementary materials with accession numbers (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.